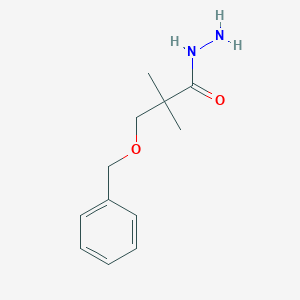

3-(Benzyloxy)-2,2-dimethylpropanehydrazide

Description

Structural Classification and Nomenclature within Propanehydrazide Compounds

3-(Benzyloxy)-2,2-dimethylpropanehydrazide belongs to the class of organic compounds known as acylhydrazides. sigmaaldrich.com These are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine (B178648) group. sigmaaldrich.com The systematic IUPAC name for this compound is 2,2-dimethyl-3-(phenylmethoxy)propanehydrazide. chemicalbook.com

Propanehydrazide compounds are derivatives of propanoic acid and hydrazine. nih.gov The core structure is a three-carbon chain with a hydrazide functional group. The classification of organic compounds is based on their functional groups, which determine their characteristic properties and reactivity. bldpharm.com In this case, the primary functional group is the hydrazide (-CONHNH2).

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 2,2-dimethyl-3-(phenylmethoxy)propanehydrazide |

| Molecular Formula | C12H18N2O2 |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 1533595-33-3 |

| Synonyms | This compound; AKOS018184866; A1-27045 |

Data sourced from PubChem. chemicalbook.com

Fundamental Significance of Hydrazide Functionalities in Organic Synthesis and Transformations

The hydrazide functional group (-CONHNH2) is a versatile and highly significant moiety in organic chemistry. Hydrazides are key intermediates in the synthesis of a wide variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. google.com These heterocyclic compounds are foundational to many areas of chemistry, including pharmaceuticals and materials science.

Hydrazides can react with both electrophiles and nucleophiles, making them valuable building blocks in complex molecular construction. google.com They are precursors to hydrazones, which are formed through the condensation reaction of a hydrazide with an aldehyde or ketone. nih.gov Hydrazones themselves are important intermediates in various chemical transformations, including cycloaddition reactions for the synthesis of complex molecules. nih.gov

One of the classic reactions involving hydrazine derivatives is the Wolff-Kishner reduction, which converts a carbonyl group (C=O) into a methylene (B1212753) group (CH2). prepchem.com This transformation is a fundamental tool in organic synthesis for the deoxygenation of aldehydes and ketones.

Architectural Importance of the Benzyl (B1604629) Ether Moiety in Molecular Scaffolding

The benzyl ether group (-OCH2C6H5) present in this compound serves a critical role in molecular design, primarily as a protecting group for alcohols. google.com In multi-step syntheses, it is often necessary to temporarily block a reactive functional group, such as a hydroxyl group (-OH), to prevent it from interfering with reactions at other sites in the molecule. The benzyl group is well-suited for this purpose due to its relative stability under a variety of reaction conditions.

The installation of a benzyl ether is typically achieved through reactions like the Williamson ether synthesis, where an alcohol reacts with a benzyl halide in the presence of a base. google.com The removal, or deprotection, of the benzyl group can be accomplished under relatively mild conditions, most commonly through catalytic hydrogenation. researchgate.net This process cleaves the benzyl ether, regenerating the alcohol and producing toluene (B28343) as a byproduct. researchgate.net The strategic use of protecting groups like benzyl ethers is a cornerstone of modern organic synthesis, enabling the construction of complex and highly functionalized molecules. google.comresearchgate.net

Research Landscape and Emerging Directions for this compound

Given the lack of specific published research on this compound, its research landscape is largely speculative and based on the known applications of its constituent parts. The compound is most likely utilized as a synthetic intermediate. For example, the hydrazide group can be further reacted to form a variety of derivatives, such as hydrazones, which are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

A plausible synthetic pathway to this compound would involve the reaction of the corresponding ester, methyl 3-(benzyloxy)-2,2-dimethylpropanoate, with hydrazine hydrate (B1144303). This type of reaction is a standard method for the preparation of acylhydrazides. sigmaaldrich.com The precursor ester can be synthesized from 3-hydroxy-2,2-dimethylpropanoic acid methyl ester by protection of the hydroxyl group as a benzyl ether.

Emerging research directions could involve the use of this compound as a scaffold for the development of new bioactive molecules. The gem-dimethyl group can impart specific conformational constraints and increase metabolic stability, which are desirable properties in drug design. The benzyl ether provides a handle for further functionalization or for attachment to other molecular fragments.

Future research could focus on:

The synthesis and characterization of novel heterocyclic compounds derived from this compound.

The investigation of the biological activities of these new derivatives, particularly as potential antimicrobial or anticancer agents.

The development of new synthetic methodologies that utilize this compound as a key building block.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,11(15)14-13)9-16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTKEVWMFBUJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Benzyloxy 2,2 Dimethylpropanehydrazide and Its Precursors

Foundational Approaches to Hydrazide Synthesis

The synthesis of the hydrazide moiety is a well-documented transformation in organic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most common and direct method for the preparation of acylhydrazides is the hydrazinolysis of the corresponding esters. researchgate.net This reaction involves the nucleophilic acyl substitution of an ester with hydrazine (B178648) hydrate (B1144303). researchgate.net The general mechanism proceeds through the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of an alcohol molecule yields the desired hydrazide.

The reaction is typically carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695) or methanol. google.comnih.gov The choice of the ester (e.g., methyl, ethyl, or propyl ester) can influence the reaction conditions and rate. google.com For instance, methyl esters are often more reactive than their ethyl or propyl counterparts. The reaction is generally efficient for a wide range of esters, including those with aliphatic and aromatic substituents. osti.gov

A significant advantage of this method is its simplicity and often high yields. google.com However, for certain substrates, such as α,β-unsaturated esters, undesired side reactions like Michael addition followed by cyclization to form pyrazolidinones can occur. researchgate.net

Table 1: Comparison of Ester Hydrazinolysis Conditions

| Ester Substrate | Hydrazine Reagent | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Ethyl Esters of Amino Acids | Hydrazine Hydrate (95%) | Ethanol | Reflux (75-80 °C) | High | nih.gov |

| Methyl Esters (various) | Hydrazine Hydrate | None (neat) | Reflux | >90% | google.com |

| 1-Admontane Carboxylic Acid Methyl Ester | Hydrazine Hydrate | Methanol | Not specified | Good | rjptonline.org |

This table is generated based on data from the text and is for illustrative purposes.

Direct acylation of hydrazine or its derivatives with an acylating agent is another versatile approach to hydrazides. This method offers flexibility in the choice of starting materials.

Acylation with Acyl Chlorides and Anhydrides: The reaction of acyl chlorides or anhydrides with hydrazine is a rapid and often vigorous reaction that produces the corresponding hydrazide. rjptonline.org This method is particularly useful when the corresponding ester is unreactive or when using hydrazine derivatives with lower basicity. rjptonline.org The reaction is typically performed at low temperatures in a suitable solvent like diethyl ether or benzene (B151609) to control the exothermicity. rjptonline.org

Acylation with Carboxylic Acids: The direct condensation of a carboxylic acid with hydrazine presents a more atom-economical approach. This transformation often requires the use of a coupling agent to activate the carboxylic acid. N,N'-Dicyclohexylcarbodiimide (DCC) is a commonly employed reagent for this purpose, facilitating the reaction at room temperature in solvents like dichloromethane. rjptonline.org More recently, catalytic methods have been developed. For example, zinc chloride (ZnCl₂) has been shown to catalyze the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia (B1221849) as the only byproduct. rsc.org Another approach involves the use of deoxygenating amidation of carboxylic acids with sulfonyl hydrazides as coupling reagents, proceeding through an acyloxyphosphonium ion intermediate under mild conditions. rsc.org

In the context of peptide synthesis, it has been noted that using acetic or formic acid as a solvent or additive during hydrazide reactions can lead to the unwanted N-acylation (acetylation or formylation) of the hydrazide product as a side reaction. nih.govresearchgate.net

Beyond the classical methods, other synthetic routes have been developed to access hydrazides.

From Activated Amides: A modern and efficient method involves the reaction of activated amides with hydrazine. researchgate.net This transition-metal-catalyst-free reaction can be performed in an aqueous environment at room temperature, providing good yields of the desired acyl hydrazides. rawdatalibrary.netresearchgate.net The amides can be activated by conversion to N-Boc, N-nitroso, or N-tosyl amides, which then undergo transamidation with hydrazine hydrate. researchgate.netresearchgate.net

Continuous Flow Synthesis from Carboxylic Acids: For large-scale production, continuous flow processes offer significant advantages in terms of safety, efficiency, and scalability. A methodology for the synthesis of acid hydrazides from carboxylic acids in a continuous flow system has been described. osti.gov This process, which can be completed with short residence times, involves the reaction of a carboxylic acid with hydrazine hydrate in the presence of a catalytic amount of sulfuric acid in methanol. osti.gov This method has been successfully applied to a variety of aliphatic and aromatic carboxylic acids. osti.gov

Preparation of Key Intermediates for 3-(Benzyloxy)-2,2-dimethylpropanehydrazide

The synthesis of 3-(Benzyloxy)-2,2-dimethylpropanoic acid can be envisioned starting from simpler, commercially available building blocks. A plausible synthetic route would involve the protection of a hydroxyl group as a benzyl (B1604629) ether, followed by the construction of the neopentyl scaffold and subsequent oxidation to the carboxylic acid.

A related compound, 3-(Benzyloxy)-2,2-dimethylpropanal, is a known chemical entity. nih.gov This aldehyde could serve as a key intermediate. For instance, one could start with 3-hydroxy-2,2-dimethylpropan-1-ol. Selective protection of one of the hydroxyl groups as a benzyl ether, followed by oxidation of the remaining primary alcohol to the aldehyde, and then further oxidation to the carboxylic acid would yield the desired 3-(Benzyloxy)-2,2-dimethylpropanoic acid.

Alternatively, the synthesis could commence from a malonic ester derivative. Alkylation of diethyl malonate with a suitable benzyl-containing electrophile, followed by a second alkylation to introduce the two methyl groups, and subsequent hydrolysis and decarboxylation could provide a route to the propanoic acid core.

The benzylation of alcohols is a standard transformation in organic synthesis. A convenient method for preparing benzyl ethers involves the use of 2-benzyloxypyridine, which can be activated in situ by N-methylation to form the reactive 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org This reagent allows for the benzylation of alcohols under neutral conditions. beilstein-journals.org

Once 3-(Benzyloxy)-2,2-dimethylpropanoic acid is obtained, it can be converted to its methyl or ethyl ester via Fischer esterification (reaction with the corresponding alcohol in the presence of an acid catalyst). This ester can then be subjected to hydrazinolysis as described in section 2.1.1 to yield the final product, this compound.

Synthetic Routes to 3-(Benzyloxy)-2,2-dimethylpropanal and Related Aldehydes

The synthesis of the key precursor, 3-(benzyloxy)-2,2-dimethylpropanal, is not typically a single-step reaction but rather a sequence involving the formation of a hydroxylated intermediate followed by an etherification step.

A primary route commences with the synthesis of 3-hydroxy-2,2-dimethylpropanal (B31169), also known as hydroxypivaldehyde. guidechem.combiosynth.com This intermediate is commonly prepared through an aldol-type condensation reaction between isobutyraldehyde (B47883) and formaldehyde. google.com A patented method describes catalyzing this condensation using a specific bicyclic amine catalyst, which allows for mild reaction conditions and simple workup procedures. google.com

Table 1: Synthesis of 3-Hydroxy-2,2-dimethylpropanal Intermediate

| Reactant A | Reactant B | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Isobutyraldehyde | Formaldehyde (37% formalin) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) derivative | Temp: 10-100 °C; Time: 10-100 min | google.com |

Once the 3-hydroxy-2,2-dimethylpropanal intermediate is obtained, the next crucial step is the protection of the hydroxyl group as a benzyl ether to yield 3-(benzyloxy)-2,2-dimethylpropanal. This transformation is typically achieved via a Williamson ether synthesis. The reaction involves deprotonating the alcohol with a suitable base, such as potassium carbonate or potassium hydroxide, followed by nucleophilic substitution with benzyl chloride or benzyl bromide. chemicalbook.comgoogle.com This is a standard and effective method for installing the benzyloxy group, leading to the desired aldehyde precursor for the final hydrazide synthesis. thegoodscentscompany.com

Introduction and Stability of the 2,2-dimethyl Substitution Pattern

The 2,2-dimethyl substitution, also known as a gem-dimethyl group, is a prominent structural feature that imparts significant chemical and physical properties to the molecule. acs.org This motif is not merely an incidental part of the structure but is often intentionally incorporated into molecules to enhance stability, influence reactivity, and improve pharmacokinetic profiles in medicinal chemistry contexts. researchgate.net

The primary influence of the gem-dimethyl group is steric. The two methyl groups create a sterically hindered environment around the adjacent carbon atoms. This steric bulk can:

Confer Stability : It protects adjacent functional groups from metabolic degradation or unwanted side reactions. pku.edu.cn

Direct Reaction Pathways : By blocking certain reaction trajectories, it can enhance the regioselectivity of chemical transformations.

Influence Conformation : The Thorpe-Ingold effect, a phenomenon associated with gem-disubstitution, suggests that increasing the size of substituents on a carbon atom decreases the internal bond angle, thereby affecting the conformation and reactivity of the entire molecule. acs.orgnih.gov This can entropically favor a bioactive conformation by restricting rotational freedom. acs.org

In polymers, the inclusion of precisely spaced gem-dimethyl groups can disrupt crystallization, leading to amorphous materials with unique physical properties. nih.gov In smaller molecules, this group enhances lipophilicity, which can influence solubility and permeability. researchgate.net

Table 2: Effects of the Gem-Dimethyl Group

| Property | Description | Consequence | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky nature shields adjacent parts of the molecule. | Increased metabolic stability; protection of labile groups. | pku.edu.cn |

| Conformational Restriction | Limits free rotation around single bonds (Thorpe-Ingold effect). | Favors specific molecular shapes; can increase potency by locking in a bioactive conformation. | acs.orgnih.gov |

| Lipophilicity | Increases the non-polar character of the molecule. | Modulates solubility and pharmacokinetic properties. | researchgate.net |

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Production

The final conversion of the precursor aldehyde to this compound traditionally involves oxidation of the aldehyde to a carboxylic acid, followed by condensation with hydrazine. However, modern synthetic chemistry emphasizes the use of advanced techniques and green chemistry principles to improve efficiency, reduce waste, and enhance safety. mdpi.com

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com For hydrazide synthesis, several greener alternatives to conventional methods exist:

Microwave-Assisted Synthesis : The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times and energy consumption. researchgate.net A solvent-free, one-pot method for preparing hydrazides from carboxylic acids and hydrazine under microwave irradiation has been shown to be superior to conventional heating, offering higher yields in a fraction of the time. researchgate.net

Solid-Phase Synthesis : This technique involves attaching the molecule to a solid polymer support during synthesis, which simplifies purification by allowing reagents and by-products to be washed away. iris-biotech.deresearchgate.net This method can reduce the use of solvents like DMF and DCM and allows for the use of greener cleavage cocktails to release the final product. iris-biotech.deresearchgate.net

Organocatalysis : The use of small organic molecules, like L-proline, as catalysts can replace toxic heavy metals. mdpi.com Grinding techniques using an organocatalyst have been shown to produce hydrazides with high yields in very short reaction times, often eliminating the need for bulk solvents. mdpi.com

These advanced methods are evaluated using green chemistry metrics such as Atom Economy, Reaction Mass Efficiency, and the E-Factor (Environmental Factor), which quantifies the amount of waste produced per kilogram of product. researchgate.net

Table 3: Comparison of Conventional vs. Green Hydrazide Synthesis

| Parameter | Conventional Method (Reflux) | Green Method (Microwave) | Improvement | Reference |

|---|---|---|---|---|

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less | researchgate.net |

| Overall Yield (%) | ~77% | ~90% | 13% increase | researchgate.net |

| E-Factor (kg waste/kg product) | 4.5 | 0.3 | 93.3% reduction | researchgate.net |

| Atom Economy (%) | 62.3% | 79.1% | 16.8% increase | researchgate.net |

By integrating these advanced and green methodologies, the production of this compound can be made more efficient, sustainable, and environmentally benign.

Chemical Reactivity and Derivatization Strategies of 3 Benzyloxy 2,2 Dimethylpropanehydrazide

Elucidating the Reactivity Profile of the Hydrazide Functional Group

The hydrazide functional group, -CONHNH₂, is a versatile entity in organic synthesis, characterized by the nucleophilic nature of the terminal nitrogen atom and the potential for condensation and cyclization reactions. mdpi.comnih.gov The steric hindrance imposed by the adjacent gem-dimethyl group in 3-(benzyloxy)-2,2-dimethylpropanehydrazide may influence reaction kinetics but does not fundamentally alter the types of transformations it can undergo.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones. nih.govekb.eg This reaction typically proceeds under acidic catalysis and involves the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbonyl carbon, followed by dehydration. researchgate.net The resulting N-acylhydrazones are often stable, crystalline compounds and serve as important intermediates in medicinal chemistry and materials science. researchgate.netbohrium.com For this compound, this reaction provides a straightforward method for introducing a wide variety of substituents.

The general scheme for this reaction is as follows:

Reactants: this compound and an aldehyde (R-CHO) or a ketone (R₂C=O).

Conditions: Typically in a protic solvent like ethanol (B145695), often with a catalytic amount of acid. nih.govresearchgate.net

Product: The corresponding N-acylhydrazone.

| Reactant 1 | Reactant 2 | Product Structure | Typical Conditions |

| Hydrazide | Aldehyde/Ketone | N-Acylhydrazone | Acid catalysis (e.g., acetic acid), Ethanol, Room Temperature to Reflux researchgate.netresearchgate.net |

This table presents a generalized reaction scheme. Specific substrates and conditions may vary.

Nucleophilic and Electrophilic Transformations at Nitrogen Centers

The hydrazide moiety contains two nitrogen atoms with distinct electronic properties. The terminal -NH₂ group is nucleophilic and readily participates in reactions with electrophiles. wikipedia.org For instance, it can be acylated by acid chlorides or anhydrides to form 1,2-diacylhydrazines, or alkylated with alkyl halides. mdpi.comwikipedia.org

Conversely, N-acylhydrazones derived from the parent hydrazide can act as electrophiles. nih.gov This reactivity allows for the addition of nucleophiles to the imine carbon, expanding the synthetic utility of these derivatives. Furthermore, the nitrogen atoms themselves can be involved in electrophilic amination reactions, serving as precursors to more complex nitrogen-containing structures. wikipedia.orgorganic-chemistry.org Recent studies have also explored the SN2 substitution at the amide nitrogen atom as a novel route to hydrazide derivatives, although this typically requires specific activation of the nitrogen center. nih.gov

Intramolecular Cyclizations and Heterocycle Annulation

The N-acylhydrazone derivatives of this compound are valuable precursors for the synthesis of various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. ijper.org This transformation is typically an oxidative cyclization, where the N-acylhydrazone undergoes ring closure with the elimination of water. nih.govorganic-chemistry.org A variety of reagents can effect this transformation, including stoichiometric oxidants and electrochemical methods. nih.gov

Another potential cyclization pathway for hydrazide derivatives involves intramolecular reactions. For example, appropriately substituted hydrazones can undergo intramolecular cycloadditions. nih.gov Additionally, under certain conditions, hydrazone carboxylate derivatives have been shown to undergo intramolecular cyclization to form 3,6-dihydro-1,3,4-oxadiazin-2-ones. nih.gov These cyclization strategies are powerful tools for constructing complex molecular architectures from relatively simple hydrazide precursors. rsc.orgmdpi.com

| Precursor | Reaction Type | Heterocyclic Product | Common Reagents/Conditions |

| N-Acylhydrazone | Oxidative Cyclization | 2,5-Disubstituted 1,3,4-Oxadiazole (B1194373) | I₂, K₂CO₃; or electrochemical oxidation nih.govorganic-chemistry.org |

| Hydrazide & Allenoate | [4+2] Cycloaddition | 1,3,4-Oxadiazine | DMAP catalysis mdpi.com |

This table provides representative examples of heterocycle synthesis from hydrazide derivatives.

Chemical Transformations of the Benzyl (B1604629) Ether Moiety in this compound

The benzyl ether group in this compound serves as a protecting group for the primary alcohol. Its reactivity is centered on the benzylic C-O bond and the aromatic ring.

Selective Deprotection Methodologies

Removal of the benzyl protecting group to unmask the primary alcohol is a common and crucial transformation. This is most frequently accomplished via hydrogenolysis. acsgcipr.orgambeed.com

Catalytic Hydrogenolysis: This method involves the use of a palladium or platinum catalyst in the presence of hydrogen gas. ambeed.com The benzyl C-O bond is cleaved to yield the deprotected alcohol and toluene (B28343). acsgcipr.org

Catalytic Transfer Hydrogenation (CTH): An alternative to using hydrogen gas, CTH employs a hydrogen donor like formic acid, ammonium (B1175870) formate, or cyclohexadiene in conjunction with a palladium catalyst. rsc.orgorganic-chemistry.org This method is often milder and can offer improved selectivity. organic-chemistry.orgacsgcipr.org

Other methods for benzyl ether cleavage include treatment with strong acids, or oxidative cleavage, although these may be less compatible with the hydrazide functionality. acs.orgrsc.orgorganic-chemistry.org The choice of deprotection strategy must consider the stability of the hydrazide or hydrazone moiety present in the molecule. For instance, standard hydrogenolysis conditions might reduce an imine bond in a hydrazone derivative if one is present. reddit.com

| Deprotection Method | Typical Reagents | Product(s) | Key Features |

| Catalytic Hydrogenolysis | H₂, Pd/C | Alcohol, Toluene | Widely used, efficient acsgcipr.orgambeed.com |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Ammonium Formate | Alcohol, Toluene | Avoids handling H₂ gas, often mild organic-chemistry.orgacsgcipr.org |

| Oxidative Debenzylation | DDQ, visible light | Alcohol, Benzaldehyde | Useful when hydrogenation is not viable acs.org |

| Lewis Acid Cleavage | BCl₃, cation scavenger | Alcohol, Benzyl chloride | Chemoselective under specific conditions organic-chemistry.org |

This table summarizes common debenzylation methods that could be applied to the target compound.

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the benzyl ether is susceptible to electrophilic aromatic substitution (EAS). libretexts.orgmasterorganicchemistry.com The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing and activating group. organicchemistrytutor.comcognitoedu.orgjove.com This is because the oxygen atom can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile at the ortho and para positions. organicchemistrytutor.comlibretexts.org

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to introduce substituents primarily at the ortho and para positions of the benzyl group's aromatic ring. youtube.comwikipedia.orgacs.org The specific reaction conditions would need to be chosen carefully to avoid undesired side reactions with the hydrazide portion of the molecule.

Reactivity of the 2,2-dimethylpropane Backbone

The 2,2-dimethylpropane or neopentyl group is a key structural feature of this compound that significantly influences its reactivity. This bulky aliphatic scaffold is known for imparting considerable steric hindrance around the adjacent functional groups.

The primary characteristic of the neopentyl group is its quaternary carbon atom, which is bonded to three methyl groups and the rest of the molecule. This arrangement effectively shields the core of the molecule from nucleophilic attack and can hinder the approach of reagents to nearby reactive centers. In the context of this compound, the 2,2-dimethylpropane backbone is generally considered to be chemically inert under standard reaction conditions. The carbon-carbon and carbon-hydrogen bonds within this alkyl group are strong and non-polar, making them resistant to a wide range of chemical transformations.

However, the steric bulk of the neopentyl group plays a significant role in directing the reactivity of the neighboring hydrazide and benzyloxy moieties. For instance, in reactions involving the hydrazide group, the neopentyl backbone can influence the rate and feasibility of the reaction by sterically hindering the approach of reactants to the nitrogen or carbonyl centers. This steric effect can be both a challenge and an advantage in synthesis. While it may slow down or prevent certain reactions, it can also lead to increased selectivity in others by favoring attack at less hindered positions or by influencing the conformational preferences of the molecule.

| Feature of 2,2-dimethylpropane Backbone | Consequence on Reactivity of this compound |

| Quaternary Carbon Center | High degree of steric hindrance around the hydrazide functional group. |

| Inert C-H and C-C Bonds | The backbone itself is generally unreactive to common reagents. |

| Bulky Methyl Groups | Shields the hydrazide from intermolecular interactions and can influence reaction stereoselectivity. |

| Influence on Conformational Freedom | Restricts the rotation around the C-C bond connecting to the hydrazide, potentially favoring specific reaction pathways. |

Multi-Component Reactions and Combinatorial Approaches Utilizing this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for the generation of chemical libraries for drug discovery and materials science. Hydrazides, in general, can participate in certain MCRs, often acting as the amine component.

The use of this compound in well-known MCRs such as the Ugi, Passerini, or Biginelli reactions is not extensively documented in the scientific literature. However, based on the reactivity of hydrazides and the principles of these reactions, we can infer its potential utility and the likely challenges.

Ugi and Passerini-type Reactions:

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are prominent isocyanide-based MCRs. wikipedia.orgnih.govwikipedia.orgorganic-chemistry.org In the Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino amide. nih.govwikipedia.org Hydrazides can sometimes serve as the amine component in Ugi-type reactions. nih.gov The participation of this compound in a Ugi reaction would likely be influenced by the steric hindrance of the neopentyl group. This steric bulk could potentially reduce the nucleophilicity of the terminal nitrogen of the hydrazide, thereby slowing down or inhibiting the initial imine formation with the carbonyl component, which is a crucial step in the Ugi mechanism.

Similarly, the Passerini reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide, might also be challenging with a sterically hindered component. wikipedia.orgorganic-chemistry.org While the hydrazide itself is not a direct component in the classical Passerini reaction, modifications of this reaction could potentially incorporate such a moiety.

Combinatorial Approaches:

The structure of this compound makes it an interesting building block for combinatorial chemistry. christopherking.namenih.gov The presence of distinct functional groups—the reactive hydrazide and the protective benzyloxy group—allows for sequential and selective modifications. For instance, a library of compounds could be generated by reacting the hydrazide moiety with a diverse set of electrophiles. Subsequently, the benzyloxy group could be deprotected to reveal a hydroxyl group, which can then be further functionalized.

The steric bulk of the 2,2-dimethylpropane backbone could be leveraged to create libraries with specific three-dimensional shapes, which can be advantageous for targeting specific biological macromolecules.

Below is a hypothetical table illustrating potential outcomes of using a sterically hindered hydrazide in a Ugi-type reaction compared to a less hindered analogue.

| Hydrazide Component | Aldehyde | Isocyanide | Carboxylic Acid | Expected Product Type | Anticipated Yield |

| This compound | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-Acylamino amide | Low to moderate |

| Propanehydrazide | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | α-Acylamino amide | Moderate to high |

This table illustrates that while the formation of the desired Ugi product is plausible, the steric hindrance from the neopentyl group in this compound is expected to result in lower reaction yields compared to a less sterically encumbered hydrazide like propanehydrazide under similar reaction conditions. Overcoming this may require optimized reaction conditions, such as higher temperatures, longer reaction times, or the use of specific catalysts.

Molecular Design and Scaffold Engineering Based on the 3 Benzyloxy 2,2 Dimethylpropanehydrazide Core

Principles of Scaffold Diversification in Chemical Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. tandfonline.comnih.gov Scaffold diversification is a key strategy used to explore chemical space and identify novel compounds with desired biological activities. nih.govacs.org The primary goal is to generate a collection of molecules with varied core structures but similar biological functions, a concept often referred to as "scaffold hopping". acs.orguniroma1.itniper.gov.in This approach is critical for several reasons: it can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles; it can help circumvent intellectual property limitations of existing drugs; and it can mitigate issues like metabolic instability or toxicity associated with an original scaffold. uniroma1.itbiosolveit.de

The diversification process can range from minor atomic substitutions within a ring system to a complete replacement of the central core while preserving the spatial arrangement of key functional groups (the pharmacophore). biosolveit.denih.gov Computational methods are frequently employed to identify potential scaffold replacements that maintain the necessary geometric orientation of interactive moieties. tandfonline.comnih.gov Ultimately, the aim is to create a library of compounds that covers a broad and diverse area of chemical space, increasing the probability of success in biological screening campaigns. nih.govacs.org

Rational Design of 3-(Benzyloxy)-2,2-dimethylpropanehydrazide Derivatives

The rational design of derivatives based on the this compound core involves a targeted and systematic approach to modifying its constituent parts to achieve specific biological or physicochemical objectives.

The hydrazide moiety (-CONHNH₂) is a chemically versatile functional group that serves as an excellent handle for diversification. It is both a hydrogen bond donor and acceptor, and its terminal nitrogen is nucleophilic, allowing for a variety of chemical transformations.

One of the most common strategies is the condensation reaction of the hydrazide with a diverse library of aldehydes and ketones to form hydrazone derivatives. mdpi.comnih.gov The resulting hydrazone linker (–(CO)–NH–N=CH–) extends the scaffold and introduces new points of interaction. mdpi.comresearchgate.net The properties of the resulting molecule can be fine-tuned by varying the substituents on the aldehyde or ketone partner. For instance, introducing aromatic or heterocyclic rings can facilitate π-π stacking interactions, while incorporating polar groups can enhance solubility or create new hydrogen bonding opportunities. nih.gov

Another approach involves the acylation or sulfonylation of the terminal nitrogen to generate diacylhydrazines or sulfonylhydrazides, respectively. Furthermore, as demonstrated with analogous structures like 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, the hydrazide can be converted to a chemical intermediate, which then reacts with various primary and secondary amines to yield a series of N-alkyl propanamides. mdpi.com This method allows for the introduction of a wide spectrum of lipophilic and hydrophilic characters to the molecule. mdpi.com

These modifications are designed to enhance intermolecular interactions with biological targets, such as enzymes or receptors, by optimizing hydrogen bonding networks, electrostatic interactions, and hydrophobic contacts. researchgate.net

Table 1: Potential Modifications at the Hydrazide Terminus and Their Rationale

| Modification Type | Reagent Class | Resulting Functional Group | Design Rationale |

| Hydrazone Formation | Aldehydes/Ketones | Hydrazone (-CONH-N=CHR) | Introduce new interaction sites; modulate electronics and sterics. mdpi.com |

| Acylation | Acyl Halides/Anhydrides | Diacylhydrazine (-CONH-NHCOR) | Increase hydrogen bonding capacity; alter conformation. |

| Sulfonylation | Sulfonyl Halides | Sulfonylhydrazide (-CONH-NHSO₂R) | Introduce strong hydrogen bond acceptor; mimic phosphate (B84403) group. |

| N-Alkylation/Amination | Amines (via azide (B81097) intermediate) | N'-substituted hydrazide/Amide | Introduce diverse lipophilic/hydrophilic groups. mdpi.com |

The benzyl (B1604629) ring is another key site for modification to fine-tune the molecule's properties. The introduction of substituents onto this aromatic ring can profoundly influence the compound's electronic, steric, and lipophilic character. libretexts.orglibretexts.orglumenlearning.com These changes can, in turn, affect binding affinity, selectivity, solubility, and metabolic stability. nih.gov

Electronic Effects : Placing electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) on the ring increases electron density and can enhance π-π stacking or cation-π interactions. libretexts.orglumenlearning.com Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens) decrease electron density, which can alter binding modes and protect the ring from oxidative metabolism. libretexts.orglumenlearning.com

Steric Effects : The size and position of substituents can be used to probe the topology of a target's binding pocket. Bulky groups can provide favorable van der Waals contacts or, alternatively, create steric hindrance that improves selectivity for a specific target over others.

These effects are generally position-dependent (ortho, meta, para), allowing for precise control over the molecule's interaction profile. libretexts.orgchemistryviews.org

Table 2: Examples of Benzyl Ring Substitutions and Their Predicted Effects

| Substituent (Position) | Type | Predicted Effect on Properties |

| 4-Methoxy (-OCH₃) | Electron-Donating | Increases electron density; potential H-bond acceptor; increases polarity. libretexts.org |

| 4-Nitro (-NO₂) | Electron-Withdrawing | Decreases electron density; potential H-bond acceptor; deactivates ring to oxidation. libretexts.org |

| 4-Chloro (-Cl) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Increases lipophilicity; can form halogen bonds. lumenlearning.com |

| 3,4-Dichloro (-Cl) | Electron-Withdrawing, Lipophilic | Significantly alters electronic profile and increases metabolic stability. |

| 4-Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing | Increases metabolic stability and binding affinity; increases lipophilicity. nih.gov |

The gem-dimethyl group on the propane (B168953) backbone is not merely a passive spacer; it plays a crucial role in controlling the molecule's three-dimensional shape. This feature, often found in natural products, can confer significant advantages in drug design. nih.govacs.org

The primary influence of the gem-dimethyl group is conformational restriction, often referred to as the Thorpe-Ingold effect. nih.govucla.edu By introducing steric bulk, the two methyl groups limit the number of accessible low-energy conformations of the propane chain. This pre-organizes the scaffold into a more rigid, well-defined shape. Such conformational locking can be entropically favorable upon binding to a biological target, as less conformational entropy is lost, potentially leading to higher binding affinity and potency. nih.govacs.org

Library Design and Combinatorial Synthesis of this compound Analogues

To efficiently explore the structure-activity relationships of this scaffold, a focused library of analogues can be generated using combinatorial chemistry principles. nih.govnih.gov Dynamic combinatorial chemistry, particularly with reversible reactions like hydrazone formation, is a powerful tool for this purpose. researchgate.netkiku.dk

A typical library synthesis would start with the core this compound building block. This precursor would then be reacted in parallel with a curated collection of diverse aldehydes and ketones. nih.govacs.org This collection should include a range of electronic and steric properties to maximize the structural information obtained from subsequent biological screening.

The design of the building block library is crucial and could include:

Aromatic aldehydes with various electron-donating and electron-withdrawing substituents.

Heterocyclic aldehydes (e.g., pyridine, furan, thiophene) to introduce different heteroatoms and dipole moments.

Aliphatic aldehydes and ketones of varying chain length and branching.

Bi-functional reagents to allow for further chemical elaboration.

The resulting hydrazone library can be rapidly synthesized and purified, often using high-throughput techniques, generating a large number of distinct compounds for screening. acs.org A similar combinatorial approach can be applied using the azide-coupling method with a library of amines to produce a diverse set of amides. mdpi.com

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Scaffolding

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity. oncodesign-services.com For the this compound scaffold, SAR studies would systematically analyze the biological data from the synthesized library to identify key structural features responsible for potency, selectivity, and other desired properties. nih.govnih.gov

The basic premise is that the arrangement of atoms and functional groups dictates how the molecule interacts with its biological target. oncodesign-services.com By comparing the activities of closely related analogues, researchers can deduce the following:

The role of the hydrazone moiety : Comparing the activity of different hydrazones reveals which substituents on the aldehyde/ketone portion are favorable. For example, if compounds with an aromatic ring at this position are consistently more active than those with aliphatic chains, it suggests a critical hydrophobic or π-stacking interaction is occurring in the target's binding site. mdpi.comnih.gov

The importance of benzyl ring substituents : By analyzing a sub-library where only the substituent on the benzyl ring is varied, one can determine the optimal electronic and steric requirements at that position.

Contribution of the core scaffold : Comparing the most active compounds from the library to other known active molecules can validate the utility of the this compound core as a viable scaffold for the specific biological target.

This iterative process of design, synthesis, and testing allows medicinal chemists to build a detailed model of the pharmacophore and refine the scaffold to produce highly optimized lead compounds. oncodesign-services.com

Computational and Theoretical Investigations of 3 Benzyloxy 2,2 Dimethylpropanehydrazide

Quantum Mechanical (QM) Studies

Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals

Detailed quantum mechanical studies specifically investigating the electronic structure, charge distribution, and frontier molecular orbitals (HOMO-LUMO) of 3-(Benzyloxy)-2,2-dimethylpropanehydrazide are not extensively available in the public domain. However, general principles of computational chemistry allow for a theoretical discussion of what such studies would entail.

Quantum mechanical calculations, typically using Density Functional Theory (DFT) with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and calculate its electronic properties. These calculations would reveal the distribution of electron density across the molecule, highlighting electronegative and electropositive regions. The charge distribution is significantly influenced by the presence of oxygen and nitrogen atoms, which are more electronegative than the carbon and hydrogen atoms. The benzyloxy group, with its aromatic ring, would exhibit a delocalized electron system, while the hydrazide moiety would have a concentration of negative charge on the oxygen and nitrogen atoms.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, and the LUMO is the orbital to which an electron is most likely to be accepted. For a molecule like this compound, the HOMO is expected to be localized primarily on the hydrazide and benzyloxy groups, which contain lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group of the hydrazide. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.

Spectroscopic Property Prediction (e.g., NMR, IR)

The prediction of spectroscopic properties through quantum mechanical calculations is a powerful tool for structural elucidation. While specific predicted spectra for this compound are not readily found in published literature, the methodology for such predictions is well-established.

Predicted NMR Spectra: Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra involve computing the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

¹H NMR: Predictions would show distinct signals for the protons in different chemical environments. For example, the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.5 ppm). The methylene (B1212753) protons of the benzyloxy group (-O-CH₂-Ph) would likely appear as a singlet around δ 4.5-5.0 ppm. The gem-dimethyl protons would give rise to a singlet in the aliphatic region (around δ 1.0-1.5 ppm). The protons of the hydrazide group (-NH-NH₂) would show characteristic signals that could be broad and exchangeable with deuterium (B1214612) oxide.

¹³C NMR: Predicted ¹³C NMR spectra would show signals for each unique carbon atom. The aromatic carbons would have signals in the δ 120-140 ppm range, with the carbon attached to the oxygen appearing more downfield. The carbonyl carbon of the hydrazide would be the most downfield signal, typically above δ 160 ppm. The carbons of the dimethyl groups and the methylene bridge would appear in the upfield region.

Predicted IR Spectra: Infrared (IR) spectroscopy predictions are based on the calculation of the vibrational frequencies of the molecule's bonds. These frequencies correspond to the energy required to excite the bond's vibrational modes (stretching, bending, etc.).

Key predicted vibrational frequencies for this compound would include:

N-H stretching vibrations from the hydrazide group, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region.

C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹).

A strong C=O stretching vibration from the carbonyl group of the hydrazide, expected around 1650-1680 cm⁻¹.

C-O stretching vibrations from the ether linkage, typically in the 1050-1250 cm⁻¹ range.

C=C stretching vibrations from the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.

A hypothetical data table for predicted spectroscopic data is presented below.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | Aromatic (5H): 7.2-7.5Benzyloxy CH₂ (2H): 4.5-5.0NH/NH₂ (3H): VariableDimethyl (6H): 1.0-1.5 |

| ¹³C NMR Chemical Shifts (ppm) | C=O: >160Aromatic C: 120-140Benzyloxy C: ~70Aliphatic C: 20-40 |

| IR Frequencies (cm⁻¹) | N-H Stretch: 3200-3400C-H Stretch (Aromatic): >3000C-H Stretch (Aliphatic): <3000C=O Stretch: 1650-1680C-O Stretch: 1050-1250 |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Conformational Landscape Analysis and Energetics

While specific studies on this compound are not available, molecular mechanics and molecular dynamics simulations are the standard computational methods for exploring the conformational landscape of flexible molecules.

Molecular mechanics (MM) methods, using force fields like AMBER or CHARMM, would be used to perform a systematic search of the molecule's conformational space. This involves rotating the rotatable bonds, such as the C-O bond of the benzyloxy group and the C-C and C-N bonds of the propanehydrazide backbone, to generate a large number of possible conformations. The energy of each conformation is then calculated to identify the low-energy, stable conformers.

Solvation Effects and Intermolecular Interactions

The behavior of this compound in solution can be investigated using computational methods that account for solvation effects. This can be done using either explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant.

MD simulations in a box of water, for example, would reveal how the molecule interacts with the surrounding water molecules. The polar hydrazide group would be expected to form hydrogen bonds with water, acting as both a hydrogen bond donor (the N-H groups) and acceptor (the C=O group and the nitrogen lone pairs). The benzyloxy group, being more hydrophobic, would have weaker interactions with water. These simulations can provide insights into the molecule's solubility and how its conformation might change in a polar environment compared to the gas phase.

The study of intermolecular interactions is also crucial for understanding how molecules of this compound might interact with each other in the solid state or in concentrated solutions. These interactions could include hydrogen bonding between the hydrazide groups of different molecules, as well as van der Waals interactions and potential π-stacking of the benzyl rings.

In Silico Prediction of Molecular Properties for Design Optimization

In silico methods are invaluable for predicting a wide range of molecular properties that are important for the design and optimization of new chemical entities. For this compound, these predictions can provide a preliminary assessment of its drug-like characteristics, even in the absence of experimental data.

A common set of properties predicted in silico are those related to ADME (Absorption, Distribution, Metabolism, and Excretion). These are often guided by rules such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A hypothetical table of in silico predicted properties for this compound is shown below.

| Property | Predicted Value | Significance for Design Optimization |

| Molecular Weight | ~222.28 g/mol | Falls within the desirable range for drug-likeness (<500 g/mol ). |

| logP (Lipophilicity) | 1.5 - 2.5 | Indicates a moderate lipophilicity, which is often a good balance for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 2 (from -NH and -NH₂) | A low number of hydrogen bond donors is generally favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (from C=O and N atoms) | A moderate number of hydrogen bond acceptors is typical for many drug molecules. |

| Polar Surface Area (PSA) | ~60-70 Ų | A PSA in this range suggests good potential for oral absorption. |

| Rotatable Bonds | ~5 | A moderate number of rotatable bonds indicates a degree of conformational flexibility, which can be important for binding to a target, but not so high as to be entropically penalized. |

These predicted properties can guide the optimization of the molecule's structure. For example, if higher lipophilicity is desired, modifications to the benzyl group could be considered. If the hydrogen bonding potential needs to be altered, changes to the hydrazide moiety could be explored. Thus, in silico predictions serve as a cost-effective and rapid screening tool in the early stages of chemical design and development.

Ligand Efficiency and Druggability Parameters

Ligand efficiency (LE) and druggability are crucial metrics in early-stage drug discovery, offering a way to assess the quality of a hit or lead compound. LE provides a measure of the binding energy per atom of a ligand to its target, thereby normalizing for size. A higher LE value is often indicative of a more efficient and potentially more promising starting point for optimization. Druggability parameters, on the other hand, encompass a broader set of physicochemical properties that predict whether a compound is likely to be a successful drug.

While specific experimental binding data for this compound is not publicly available, its fundamental physicochemical properties can be computed. These computed values are the first step in a thorough druggability assessment.

Interactive Data Table: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H18N2O2 | PubChem |

| Molecular Weight | 222.28 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 222.136828 g/mol | PubChem |

| Topological Polar Surface Area | 55.4 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

To calculate ligand efficiency metrics such as Ligand Efficiency (LE), Binding Efficiency Index (BEI), and Surface-Efficiency Index (SEI), the binding affinity (e.g., pIC50, pKi) of the compound to a specific biological target is required. As this data is not available in the public domain for this compound, a definitive calculation of its ligand efficiency cannot be performed at this time. However, the principles of these calculations are well-established in computational chemistry. nih.gov

Interactive Data Table: Ligand Efficiency and Druggability Parameters

| Parameter | Formula | Value for this compound |

| Ligand Efficiency (LE) | -RT * ln(Ki) / HAC | Data Not Available |

| Binding Efficiency Index (BEI) | pKi / MW (kDa) | Data Not Available |

| Surface-Efficiency Index (SEI) | pKi / TPSA | Data Not Available |

| Lipophilic Ligand Efficiency (LLE) | pKi - logP | Data Not Available |

HAC = Heavy Atom Count, MW = Molecular Weight, TPSA = Topological Polar Surface Area, Ki = Inhibition Constant

The "Rule of Five," proposed by Christopher A. Lipinski, provides a set of simple molecular descriptors to evaluate the potential for oral bioavailability. For this compound, the computed properties generally align with these guidelines, suggesting a favorable initial profile for druggability.

Absorption, Distribution, Metabolism, and Excretion (ADME) Theoretical Profiles

The ADME profile of a compound describes its journey through the body and is a critical determinant of its efficacy and safety. Theoretical ADME predictions are invaluable for identifying potential liabilities early in the drug discovery process. These predictions are based on the compound's structure and physicochemical properties.

For this compound, a full, experimentally verified ADME profile is not available. However, in silico models can provide predictions for key ADME parameters. These models are often built from large datasets of known drugs and their pharmacokinetic properties.

Interactive Data Table: Theoretical ADME Profile of this compound

| ADME Parameter | Predicted Value/Characteristic | Method |

| Absorption | ||

| Human Intestinal Absorption | High | Based on physicochemical properties (e.g., Rule of Five compliance) |

| Caco-2 Permeability | Moderate to High (Predicted) | In silico models based on structural analogs |

| P-glycoprotein Substrate | Likely (Predicted) | In silico models |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate to High (Predicted) | In silico models |

| Plasma Protein Binding | High (Predicted) | Based on lipophilicity (XLogP3 = 1.9) |

| Blood-Brain Barrier (BBB) Penetration | Possible (Predicted) | In silico models |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific isoforms (e.g., CYP2D6, CYP3A4) would require specific in silico screening. | In silico models |

| Major Metabolic Sites | Predicted sites include the benzylic position and potential N-dealkylation or hydroxylation of the aliphatic chain. | In silico metabolic pathway prediction tools |

| Excretion | ||

| Clearance (CL) | Low to Moderate (Predicted) | In silico models |

| Primary Route of Excretion | Likely renal and/or biliary | Based on properties of similar compounds |

It is important to note that these are theoretical predictions and would require experimental validation. Studies on structurally related compounds, such as 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, have demonstrated the utility of in silico ADME predictions in guiding medicinal chemistry efforts. nih.gov

Chemoinformatics and Scaffold-Based Virtual Screening Methodologies for Novel Compound Identification

Chemoinformatics provides the tools to analyze and screen large chemical databases to identify novel compounds with desired properties. The chemical structure of this compound can serve as a scaffold for virtual screening campaigns. These campaigns aim to find other molecules that are structurally similar or share key pharmacophoric features, which may exhibit similar or improved biological activity.

Virtual screening can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods are employed. These rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include:

Similarity Searching: Screening databases for molecules with a high degree of structural similarity to the query scaffold (this compound).

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of the query molecule that are responsible for its (presumed) biological activity. This pharmacophore model is then used to search for other molecules that fit these spatial constraints.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, SBVS can be a powerful tool. This typically involves:

Molecular Docking: Computationally placing a library of small molecules into the binding site of the target protein and scoring their potential interactions. This can identify novel scaffolds that are predicted to bind favorably.

The hydrazide moiety within this compound is a versatile functional group that can participate in various hydrogen bonding interactions, making it an interesting feature for scaffold-based design. Hierarchical virtual screening methodologies, which combine multiple computational filters, have been shown to be effective in discovering new molecular scaffolds for various biological targets. nih.gov Such an approach, starting with the this compound scaffold, could potentially identify a diverse set of novel compounds for further investigation. The success of such campaigns often relies on the quality of the compound libraries being screened and the accuracy of the computational models used. nih.gov

Applications of 3 Benzyloxy 2,2 Dimethylpropanehydrazide As a Chemical Building Block and Scaffold

Role in the Synthesis of Complex Organic Molecules

While the specific use of 3-(Benzyloxy)-2,2-dimethylpropanehydrazide is not detailed in existing literature, the general class of hydrazides is fundamental to the synthesis of complex organic frameworks.

Development of Advanced Heterocyclic Scaffolds

There is no specific information in the scientific literature detailing the use of this compound for the development of advanced heterocyclic scaffolds. However, related compounds serve as precursors for such syntheses. For example, the similarly structured compound, 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide, has been utilized as a key precursor in the synthesis of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which are heterocyclic compounds with potential antiproliferative properties. This highlights the potential, yet undocumented, utility of the propanehydrazide backbone in creating complex ring systems.

Utilization in the Construction of Macrocyclic and Polycyclic Architectures

A review of current scientific literature yields no specific examples of this compound being employed in the construction of macrocyclic or polycyclic architectures. The synthesis of macrocycles is a significant area of chemical research, utilizing various methodologies to create large ring structures found in many pharmaceuticals and natural products.

Contributions to the Development of Novel Synthetic Methodologies

There are no documented instances of this compound contributing to the development of novel synthetic methodologies. The hydrazide group itself is a cornerstone of established reactions; for instance, its reaction with aldehydes and ketones to form hydrazones is a classic and widely used transformation. Furthermore, derivatives like 3-(3-benzyloxyquinoxalin-2-yl) propanhydrazide have been used in azide (B81097) coupling methods, demonstrating how the hydrazide functional group can be adapted for innovative synthetic strategies.

Strategic Importance as a Core Scaffold in Medicinal Chemistry Research

While the broader class of compounds containing benzyloxy moieties is of significant interest in medicinal chemistry, there is no specific research highlighting this compound as a core scaffold. Privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets, are a key focus in drug design. The combination of the benzyloxy group and the propanehydrazide backbone suggests potential for such applications, but this has not been explored for this specific compound.

Design and Synthesis of Multi-Target Directed Ligands (MTDLs) Featuring the Propanehydrazide Backbone

No studies have been published on the design or synthesis of multi-target directed ligands (MTDLs) specifically featuring the this compound backbone. The MTDL approach, which aims to design single molecules that can interact with multiple targets, is a prominent strategy in the treatment of complex diseases like Alzheimer's. While benzyloxy-containing compounds have been incorporated into MTDLs, the specific contribution of this propanehydrazide is not documented.

Development of Scaffolds for Enzyme Inhibition Studies (e.g., Cholinesterases, Glycosidases, Amylases)

The unique structural features of this compound, including the benzyloxy moiety, the sterically hindered 2,2-dimethylpropane backbone, and the reactive hydrazide group, make it a promising scaffold for the development of enzyme inhibitors. These components can be systematically modified to probe the active sites of various enzymes, such as cholinesterases, glycosidases, and amylases, leading to the discovery of potent and selective inhibitors.

Cholinesterases

The benzyloxy group is a key pharmacophore in a number of reported cholinesterase inhibitors. For instance, a series of 3-benzyloxyflavone derivatives have been shown to be potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tandfonline.comnih.gov The inhibitory activity of these compounds is highly dependent on the substitution pattern on the benzyloxy ring, highlighting the importance of this moiety for interacting with the enzyme's active site. tandfonline.comnih.gov Similarly, 4-benzyloxychalcone derivatives have been synthesized and demonstrated to possess anti-acetylcholinesterase activity, outperforming the standard drug galantamine in some cases. nih.gov The benzyloxy scaffold has also been incorporated into 2-benzylbenzofuran derivatives, leading to selective butyrylcholinesterase inhibitors. unica.it

The 2,2-dimethylpropane core of this compound can serve as a rigid spacer, positioning the benzyloxy group and other potential pharmacophoric extensions in a defined orientation within the enzyme's active site. The hydrazide functional group can be further derivatized to introduce additional interaction points, such as hydrogen bond donors and acceptors, to enhance binding affinity and selectivity.

| Compound Class | Target Enzyme | Reported IC₅₀ Values (μM) | Reference |

|---|---|---|---|

| 3-Benzyloxyflavone derivative (compound 2) | AChE | 0.05 ± 0.01 | tandfonline.comnih.gov |

| 3-Benzyloxyflavone derivative (compound 2) | BChE | 0.09 ± 0.02 | tandfonline.comnih.gov |

| 3-Benzyloxyflavone derivative (compound 5) | AChE | 0.07 ± 0.02 | tandfonline.comnih.gov |

| 3-Benzyloxyflavone derivative (compound 10) | AChE | 0.08 ± 0.02 | tandfonline.comnih.gov |

| 4-Benzyloxychalcone derivative (compound 6) | AChE | 52.04 µg/mL | nih.gov |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) | BChE | 2.93 | unica.it |

Glycosidases and Amylases

α-Glucosidase and α-amylase are key enzymes in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govualberta.ca The structural elements of this compound suggest its potential as a scaffold for inhibitors of these enzymes. For example, a chromene derivative, 6-hydroxyacetyl-5-hydroxy-2,2-dimethyl-2H-chromene, has been identified as an inhibitor of yeast α-glucosidase with an IC₅₀ value of 0.42 mM. nih.gov This indicates that the 2,2-dimethyl structural motif can be accommodated in the active site of glycosidases.

Furthermore, molecular docking studies have shown that 6-(Benzyloxy) 4,4-Dimethyl-2-Chromanone can interact with the binding domain of α-amylase. researchgate.net While the parent compound of the present discussion has a propane (B168953) backbone rather than a chromanone ring, this finding suggests that the benzyloxy and gem-dimethyl groups can contribute to binding to amylase. Studies on benzoic acid derivatives as α-amylase inhibitors have also highlighted the importance of substituents on the benzene (B151609) ring for inhibitory activity, with hydroxyl groups playing a significant role in hydrogen bonding interactions within the active site. nih.govmdpi.com

By modifying the benzyloxy ring of this compound with hydroxyl or other functional groups and derivatizing the hydrazide moiety, it is conceivable to develop novel glycosidase and amylase inhibitors.

| Compound | Target Enzyme | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| 6-hydroxyacetyl-5-hydroxy-2,2-dimethyl-2H-chromene | Yeast α-glucosidase | 0.42 mM | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-amylase | 17.30 ± 0.73 mM | nih.govmdpi.com |

Exploration as Building Blocks for Proteolysis-Targeting Chimeras (PROTAC) and Molecular Glues

The field of targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) and molecular glues being two prominent strategies. sigmaaldrich.comnih.gov this compound possesses structural features that make it an intriguing building block for the design and synthesis of such molecules.

PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker plays a critical role in the formation of a productive ternary complex between the target protein and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the target protein. nih.govresearchgate.net

The this compound scaffold could be incorporated into PROTAC design in several ways:

As a component of the linker: The 2,2-dimethylpropane unit can serve as a rigid and sterically defined spacer within the PROTAC linker. The rigidity of this group can help to control the relative orientation of the warhead and the E3 ligase ligand, which is a crucial factor for efficient ternary complex formation. researchgate.net The benzyloxy group could also be part of the linker, potentially engaging in interactions with the target protein or the E3 ligase.

As a precursor to the warhead: The benzyloxy group could be part of a pharmacophore that binds to the target protein of interest. As seen in the context of enzyme inhibitors, the benzyloxy moiety is present in various bioactive molecules. The hydrazide group can serve as a synthetic handle to attach this warhead to the rest of the PROTAC molecule.

As a precursor to the E3 ligase ligand: While less common, the scaffold could potentially be elaborated into a novel E3 ligase ligand.

The hydrazide functionality is particularly useful as it can be readily reacted with various electrophiles, such as aldehydes, ketones, and activated carboxylic acids, to form stable linkages. This allows for the modular assembly of PROTACs from different building blocks.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that would otherwise not interact, such as a target protein and an E3 ligase. nih.govnih.govwuxibiology.com The discovery of molecular glues has largely been serendipitous, but rational design strategies are emerging. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Benzyloxy)-2,2-dimethylpropanehydrazide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via condensation of 3-(benzyloxy)-2,2-dimethylpropanal with hydrazine hydrate. Key steps include:

- Reaction Setup : Dissolve the aldehyde in ethanol, add hydrazine hydrate (1:1 molar ratio), and reflux for 4–6 hours under nitrogen to prevent oxidation .

- Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted hydrazine. Monitor purity via TLC (silica gel, dichloromethane/methanol 9:1) and confirm by melting point analysis .

- Yield Optimization : Adjust stoichiometry (e.g., 10% excess aldehyde) and reaction time based on NMR monitoring of intermediate hydrazone formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using DMSO-d6 as the solvent. Key signals include the hydrazide NH (~10.7 ppm, singlet) and benzyloxy aromatic protons (7.3–7.5 ppm multiplet). The dimethyl groups appear as singlets at ~1.3–1.5 ppm .

- FTIR : Confirm the presence of C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. Absence of aldehyde C=O (~1700 cm⁻¹) indicates complete conversion .

- HRMS : Use ESI+ mode to verify molecular ion [M+H]+ with <2 ppm mass error .

Q. How can researchers mitigate side reactions during hydrazide synthesis?

- Methodological Answer : Common side reactions include oxidation of hydrazide to azo compounds or hydrolysis under acidic conditions. Mitigation strategies:

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during reflux .

- pH Control : Add glacial acetic acid (5–10 drops) to stabilize the hydrazide intermediate and suppress hydrolysis .

Advanced Research Questions

Q. How do the benzyloxy and dimethyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electronic Effects : The electron-donating benzyloxy group increases electron density on the carbonyl, reducing electrophilicity. This slows reactions with weak nucleophiles (e.g., amines) but enhances stability toward hydrolysis .

- Steric Effects : The 2,2-dimethyl group hinders access to the carbonyl, favoring reactions with small nucleophiles (e.g., hydroxylamine) over bulky ones. Quantify steric effects using DFT calculations (e.g., %VBur values) .

Q. What strategies can resolve contradictions in reported biological activity data for hydrazide derivatives?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize bioactivity assays (e.g., MIC testing) using reference strains and controlled inoculum sizes .

- Impurity Interference : Compare HPLC profiles (C18 column, acetonitrile/water gradient) of active vs. inactive batches to identify confounding byproducts .

- Solubility Effects : Pre-saturate buffers with the compound to ensure consistent bioavailability in cell-based assays .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., enoyl-ACP reductase). Parameterize the ligand using Gaussian09-derived charges .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Focus on hydrogen bonds between the hydrazide NH and catalytic residues (e.g., Tyr158 in InhA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.